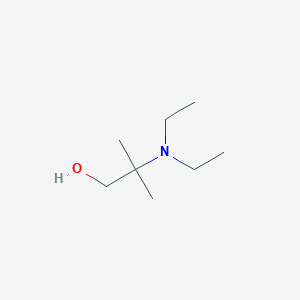![molecular formula C6H6N4 B1593710 [1,2,4]Triazolo[1,5-a]pyridin-6-amine CAS No. 31052-94-5](/img/structure/B1593710.png)
[1,2,4]Triazolo[1,5-a]pyridin-6-amine
Vue d'ensemble
Description
“[1,2,4]Triazolo[1,5-a]pyridin-6-amine” is a type of non-naturally occurring small molecule . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of “this compound” derivatives has been a topic of interest in recent years . A common approach to constructing the “this compound” skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, have been used for this purpose .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 134.14 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
“[1,2,4]Triazolo[1,5-a]pyridine” est utilisé dans la synthèse de composés hétérocycliques . Une méthode sans catalyseur, sans additif et écologique pour synthétiser les 1,2,4-triazolo[1,5-a]pyridines en conditions micro-ondes a été établie . Cette réaction en tandem implique l'utilisation d'énaminonitriles et de benzohydrazides, un mécanisme de transamidation suivi d'une addition nucléophile avec le nitrile, et une condensation subséquente pour obtenir le composé cible en un temps de réaction court .
Agents anticancéreux
“[1,2,4]Triazolo[1,5-a]pyridine” et les squelettes d'indole sont largement utilisés pour concevoir des agents anticancéreux . Par exemple, le composé H12, un dérivé d'indole [1,2,4]triazolo[1,5-a]pyrimidine, a montré des activités antiprolifératives significatives contre les cellules MGC-803, HCT-116 et MCF-7 . Il a également montré des effets inhibiteurs significatifs sur la voie de signalisation ERK, entraînant une diminution des niveaux de phosphorylation de ERK1/2, c-Raf, MEK1/2 et AKT .
Inhibiteurs de diverses protéines
“[1,2,4]Triazolo[1,5-a]pyridine” présente de nombreuses activités, notamment en tant qu'agonistes inverses de RORγt, inhibiteurs de PHD-1, JAK1 et JAK2 . Ces inhibiteurs jouent un rôle crucial dans divers processus biologiques et peuvent être des cibles potentielles pour le développement de médicaments .
Traitement de divers troubles
Ces composés sont utilisés dans le traitement des troubles cardiovasculaires, du diabète de type 2 et des troubles hyperprolifératifs . Ils ont montré des résultats prometteurs dans les études précliniques et cliniques .
Applications en sciences des matériaux
“[1,2,4]Triazolo[1,5-a]pyridine” Les dérivés ont également diverses applications dans les domaines de la science des matériaux . Ils peuvent être utilisés dans le développement de nouveaux matériaux aux propriétés uniques .
Sondes fluorescentes
Des applications récentes détaillent l'utilisation de ces hétérocycles en chimie médicinale comme sondes fluorescentes . Ils peuvent être utilisés pour détecter et visualiser les processus biologiques en temps réel .
Safety and Hazards
The safety information available indicates that “[1,2,4]Triazolo[1,5-a]pyridin-6-amine” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
The potential of “[1,2,4]Triazolo[1,5-a]pyridin-6-amine” has inspired some excellent reviews over the years on their chemistry and methods of synthesis . The development of the chemistry and application of “this compound” has continued and even accelerated . This suggests that there is ongoing interest in this compound and its derivatives, indicating promising future directions in both agriculture and medicinal chemistry .
Mécanisme D'action
Target of Action
The primary targets of [1,2,4]Triazolo[1,5-a]pyridin-6-amine are various enzymes and receptors. It has been found to act as an inverse agonist for RORγt , an inhibitor for PHD-1 , JAK1 , and JAK2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby modulating their activities. For instance, as an inverse agonist for RORγt, it likely binds to the ligand-binding domain of the receptor, leading to a conformational change that inhibits the receptor’s activity . As an inhibitor for PHD-1, JAK1, and JAK2, it likely binds to these enzymes and prevents them from catalyzing their respective reactions .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting JAK1 and JAK2, it can affect the JAK-STAT signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and immune response . By acting as an inverse agonist for RORγt, it can influence the Th17 cell differentiation pathway, which plays a key role in immune response .
Pharmacokinetics
One study found that a compound with a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety had an oral bioavailability of 51% in rats, with a high systemic exposure (auc) of 1426 ng × h/ml and a maximum plasma concentration (cmax) of 1620 ng/ml . These findings suggest that this compound may also have favorable ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets and the specific biological context. For instance, by inhibiting JAK1 and JAK2, it could potentially inhibit cell growth and induce apoptosis in cancer cells . By acting as an inverse agonist for RORγt, it could potentially suppress the differentiation of Th17 cells, which could be beneficial in autoimmune diseases .
Analyse Biochimique
Cellular Effects
It’s known that similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVGAKUIJCKCEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297520 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31052-94-5 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31052-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 116472 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031052945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Triazolo[1, 6-amino- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]triazolo[1,5-a]pyridin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B1593632.png)









